molecular formula C27H28N4O3 B11128913 3-{3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-{3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11128913
M. Wt: 456.5 g/mol
InChI Key: GPOGFPSPXGMJFZ-UHFFFAOYSA-N
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Description

3-(3-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a benzodiazepine core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an appropriate diamine and a diketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzodiazepine intermediate reacts with piperazine.

    Attachment of the Naphthalene Moiety: The final step involves the attachment of the naphthalene moiety to the piperazine ring through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and various substituted piperazine derivatives.

Scientific Research Applications

3-(3-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets GABA (gamma-aminobutyric acid) receptors in the central nervous system, enhancing the inhibitory effects of GABA.

    Pathways Involved: It modulates the GABAergic pathway, leading to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

3-(3-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific structural features, such as the presence of the naphthalene moiety and the piperazine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

3-[3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C27H28N4O3/c32-25(13-12-24-27(34)28-23-11-4-3-10-22(23)26(33)29-24)31-16-14-30(15-17-31)18-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,24H,12-18H2,(H,28,34)(H,29,33)

InChI Key

GPOGFPSPXGMJFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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